(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
Description
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a substituted phenyl group at the ethylidene position. The compound’s structure consists of a hydroxylamine moiety (-NH-O-) linked to a 3-chloro-4-methylphenyl-substituted ethylidene backbone.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+ |
InChI Key |
CDCKLHKMBMYQLU-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine Applications
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative with potential applications as an anti-inflammatory agent. Hydroxylamines, in general, are of growing interest in medicinal chemistry, with applications including anticancer activity .
Scientific Research Applications
- Anticancer Research: Trisubstituted hydroxylamines can be incorporated to treat CNS metastatic NSCLC driven by activating mutant bearing EGFR and for osimertinib-resistant EGFR+ NSCLC bearing the C797S resistance mutation profile (L858R/C797S and exon19del/C797S) . Compound 9 displayed excellent activity against the NCI-H3255 NSCLC cell line bearing the common EGFR L858R mutation, with an IC 50 of 7.2 nM representing a roughly 12-fold improvement over 6 .
- Lactate Imaging: Hydroxyl proton exchange between lactate and bulk water protons is the basis for a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method used to image lactate with high spatial resolution . This method has potential applications including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
- Radical Reactions: Nitrogen-centered radicals (NCRs) like iminyl, aminyl, amidyl, and aminium species, are involved in radical-mediated intermolecular amination of (hetero)arenes to generate aniline derivatives, which are important for drug discovery and development .
Mechanism of Action
The mechanism of action of (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s effects on molecular targets such as enzymes and receptors are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine with structurally related compounds:
Key Differences and Implications
Functional Groups: The target compound’s hydroxylamine group (-NH-O-) distinguishes it from hydrazide derivatives (e.g., compound ) and phthalimides (e.g., compound ). Hydroxylamines are redox-active and may act as nitric oxide donors or intermediates in heterocyclic synthesis.
Substituent Effects :
- The 3-chloro-4-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic reactivity compared to simpler phenyl analogs.
- Indole derivatives (e.g., compound ) feature a nitrogen-containing heterocycle, enabling π-π stacking interactions and increased planarity, which are advantageous in drug design.
Synthetic Utility :
- Phthalimide derivatives (e.g., compound ) are widely used in polymer synthesis due to their thermal stability and reactivity as anhydride precursors. The target compound, with its hydroxylamine group, may instead serve as a ligand or catalyst in metal-organic reactions.
Biological Relevance: Hydrazide derivatives (compound ) are associated with antioxidant and antimicrobial properties due to phenolic hydroxyl groups. The target compound’s lack of free -OH groups may limit such activity but could enhance metabolic stability.
Research Findings and Data Gaps
- Stability : Hydroxylamines are prone to oxidation; the chloro and methyl substituents may mitigate this by steric protection.
- Applications: The absence of direct biological data necessitates further studies.
Biological Activity
(NH)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine, commonly referred to as hydroxylamine derivative, is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
- Molecular Formula : C10H12ClN2O
- Molecular Weight : 214.67 g/mol
Structural Characteristics
The presence of the hydroxylamine functional group is pivotal for its reactivity and interaction with biological targets. The chloro and methyl substituents on the phenyl ring influence the compound's lipophilicity and binding affinity.
(NH)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine exhibits its biological activity primarily through:
- Enzyme Inhibition : The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition. This mechanism has been observed in various studies focusing on proteases and oxidases.
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Anti-inflammatory Agents : Research indicates that derivatives of hydroxylamine can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have indicated that the compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further development in infectious disease treatment.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of hydroxylamine derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The results demonstrated that treatment with the compound significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a potent anti-inflammatory mechanism through NF-κB pathway inhibition .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of hydroxylamine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition, providing a basis for further exploration as potential antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
